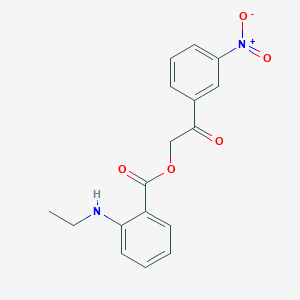![molecular formula C19H24N2O3 B5877299 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5877299.png)
2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol, also known as MPMP, is a chemical compound that has been studied for its potential applications in scientific research. It is a synthetic compound that was first synthesized in the early 2000s, and since then, it has been the subject of several research studies.
Mechanism of Action
The mechanism of action of 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves its binding to the dopamine D2 receptor. This binding activates the receptor and leads to downstream signaling events that regulate neuronal activity. 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to increase dopamine release in the brain, which can have effects on mood, reward, and motivation.
Biochemical and Physiological Effects
2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have several biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can lead to changes in mood and behavior. 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has also been shown to have anxiolytic effects, reducing anxiety in animal models. Additionally, 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified to a high degree of purity. 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol also has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the function of this receptor. However, there are also limitations to the use of 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol in lab experiments. It has limited solubility in water, which can make it difficult to work with in certain experimental conditions. Additionally, its effects on other neurotransmitter systems are not well understood, which can complicate its use in certain experiments.
Future Directions
There are several future directions for research on 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. One area of interest is its potential therapeutic applications in neurological disorders. 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been shown to have neuroprotective effects, which could make it a useful tool for treating neurodegenerative diseases. Additionally, its effects on the dopamine D2 receptor could make it a useful tool for treating disorders such as schizophrenia and addiction. Another area of interest is the development of new synthetic compounds that are similar to 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol but have improved properties, such as increased solubility or selectivity for specific receptor subtypes.
Synthesis Methods
The synthesis of 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol involves several steps, including the reaction of 2-methoxyphenol with piperazine and 4-(2-methoxyphenyl)chloromethylketone. The resulting compound is then treated with sodium hydroxide to form 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
Scientific Research Applications
2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D2 receptor, which is involved in the regulation of mood, reward, and motivation. 2-methoxy-5-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol has been used as a tool to study the function of the dopamine D2 receptor and its role in various neurological disorders.
properties
IUPAC Name |
2-methoxy-5-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-23-18-6-4-3-5-16(18)21-11-9-20(10-12-21)14-15-7-8-19(24-2)17(22)13-15/h3-8,13,22H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCSDFKENBYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5261107 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-nitrophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5877223.png)
![isopropyl [(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5877225.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5877230.png)


![N-(2-phenylethyl)-2-[(3-phenylprop-2-en-1-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5877255.png)


![5-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5877298.png)
![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5877300.png)

![(3,4-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5877311.png)

